2-Amino-3-ethylpentanoic acid

Vue d'ensemble

Description

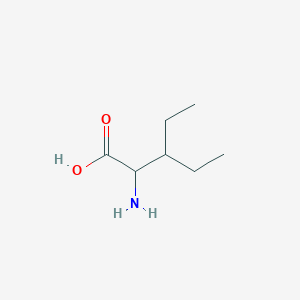

2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline, is a branched-chain amino acid. It is a derivative of norvaline, where an ethyl group replaces one of the hydrogen atoms on the carbon chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-amino-3-methylbutanoic acid, with an ethylating agent under basic conditions. The reaction typically requires a strong base, such as sodium hydride, and an ethylating agent like ethyl iodide. The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, such as 2-amino-3-ethylpent-2-enoic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the amino and carboxyl functional groups .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-ethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding imine or nitrile under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acyl chlorides or anhydrides are often used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Amino-3-ethylpentanoic acid plays a crucial role in the synthesis of pharmaceutical compounds. Its structural properties allow it to enhance the bioavailability of drugs, especially those targeting neurological conditions. The compound serves as a building block for peptide synthesis, which is essential for developing therapeutic agents.

In biochemical research, this compound is utilized to study protein interactions and enzyme functions. Its incorporation into peptide sequences allows researchers to investigate the effects of specific amino acid substitutions on biological activity.

Case Study: Protein Interaction Studies

A study demonstrated that peptides containing this compound exhibited altered binding affinities to target proteins compared to standard peptides. This highlights the compound's potential in designing more effective peptide-based therapeutics .

Drug Delivery Systems

The compound's unique properties facilitate the development of advanced drug delivery systems. It can be incorporated into hydrogels that respond to physiological stimuli, allowing for controlled release of therapeutic agents.

Table 2: Comparison of Drug Delivery Systems

| System Type | Advantages | Limitations |

|---|---|---|

| Conventional | Simple design | Poor control over release |

| Hydrogel-based | Controlled release, biocompatibility | Complexity in synthesis |

Cosmetic Formulations

In the cosmetic industry, this compound is included in formulations aimed at enhancing skin health. Its moisturizing properties make it suitable for products designed to improve skin hydration and protection.

Application Example: Skin Care Products

Several cosmetic formulations have been developed incorporating this amino acid derivative, showing improved hydration levels in clinical trials compared to control products .

Regenerative Medicine and Tissue Engineering

The compound has shown promise in regenerative medicine applications, particularly in creating scaffolds for tissue engineering. Its ability to form hydrogels can be exploited for cell culture applications and as a matrix for tissue regeneration.

Case Study: Hydrogel Development

Research indicates that hydrogels derived from peptides containing this compound can support cell viability and proliferation, making them suitable for tissue engineering applications .

Mécanisme D'action

The mechanism of action of 2-Amino-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also act as a competitive inhibitor of enzymes involved in amino acid metabolism, thereby modulating metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-methylpentanoic acid: A branched-chain amino acid with a similar structure but with a methyl group instead of an ethyl group.

2-Amino-3-ethylbutanoic acid: Another branched-chain amino acid with a shorter carbon chain.

Uniqueness

2-Amino-3-ethylpentanoic acid is unique due to its specific branching pattern and the presence of an ethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

2-Amino-3-ethylpentanoic acid, also known as 3-Ethylnorvaline, is an amino acid derivative that plays a significant role in various biological and chemical processes. Its structure comprises an amino group (-NH2), a carboxyl group (-COOH), and an ethyl substituent on the third carbon of a pentanoic acid chain. This compound is not only a precursor for peptide synthesis but also exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 145.199 g/mol

- CAS Number : 14328-54-2

The biological activity of this compound is primarily attributed to its ability to participate in biochemical reactions as a substrate for various enzymes. The amino and carboxyl groups facilitate the formation of peptide bonds, which are essential for protein synthesis. Additionally, its stereochemistry allows it to interact selectively with biological targets, influencing metabolic pathways and enzyme functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, indicating potential antioxidant properties.

- Antibacterial Potential : It has been evaluated for its efficacy against various bacterial strains, showing moderate activity similar to standard antibiotics.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts .

Antioxidant Activity

In vitro studies have shown that this compound can reduce oxidative stress by scavenging reactive oxygen species (ROS). For instance, when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl), it demonstrated a significant reduction in absorbance, indicating effective free radical scavenging capabilities.

Antibacterial Activity

The antibacterial properties were assessed using standard disk diffusion methods against gram-positive and gram-negative bacteria. The results indicated zones of inhibition comparable to those produced by established antibiotics like cefixime and azithromycin. The following table summarizes the antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Streptococcus spp. | 16 | 18 |

| Klebsiella pneumoniae | 9 | 19.5 |

This data suggests that while the compound exhibits some antibacterial activity, further optimization may be required to enhance its efficacy .

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound was evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values obtained were promising but still less effective than standard inhibitors like galantamine:

| Enzyme | IC50 (μg/mL) | Standard IC50 (μg/mL) |

|---|---|---|

| Acetylcholinesterase | 0.95 | 0.87 |

| Butyrylcholinesterase | 1.20 | 0.80 |

These findings indicate that while there is potential for therapeutic application in neurodegenerative diseases, further research is warranted to explore structural modifications that could enhance activity .

Propriétés

IUPAC Name |

2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333852 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-54-2 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.